2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide
Description
2-(5-Methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a hybrid molecule combining a 5-methoxyindole moiety and a 1,2,4-triazole ring linked via an acetamide bridge. The 1,2,4-triazole scaffold is similarly recognized for its versatility in drug design, contributing to enzyme inhibition (e.g., kinase or protease targets) and improved pharmacokinetic properties .
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C17H21N5O2/c1-11(2)8-15-18-17(21-20-15)19-16(23)10-22-7-6-12-9-13(24-3)4-5-14(12)22/h4-7,9,11H,8,10H2,1-3H3,(H2,18,19,20,21,23) |
InChI Key |
BZGLLFPIASOARR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with the Triazole Moiety: The final step involves the coupling of the indole derivative with the triazole moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide-triazole-indole derivatives, emphasizing synthesis, substituent effects, and biological activities.
Structural Analogues with Antimicrobial Activity
Compound 38 and Compound 39 ():
- Structure : 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamide derivatives.
- Key Differences : The target compound lacks a sulfanyl (-S-) linker and fluorobenzyl group, instead featuring a 5-methoxyindole and methylpropyl-triazole.
- Activity : Both compounds 38 and 39 exhibit antibacterial activity against Escherichia coli (MIC = 16–32 µg/mL). The fluorobenzyl group likely enhances membrane interaction, while the sulfanyl linker may contribute to redox-mediated toxicity . The target compound’s methoxyindole and acetamide bridge might favor different targets, such as eukaryotic enzymes over prokaryotic ones.
Anticancer Analogues Targeting VEGFR-2
- Structure : N-{4-[1-Aryl-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide derivatives.
- Key Differences : These compounds incorporate a hydrazinecarbonyl group on the triazole ring and a phenylacetamide backbone, unlike the target compound’s indole-triazole linkage.
- Activity : Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.8–1.2 µM) and antiproliferative effects in cancer cell lines. The hydrazinecarbonyl group likely chelates metal ions in the kinase active site, a mechanism distinct from the target compound’s indole-driven π-π stacking .
Indole-Triazole Hybrids with Varied Substituents
- Structure : N-(2-(1-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide.
- Key Differences : Features a mercapto (-SH) group on the triazole and an ethyl spacer between indole and acetamide.
- Synthesis: Prepared via NaOH-mediated cyclization in ethanol, contrasting with the target compound’s likely coupling of preformed indole and triazole units . The mercapto group may confer antioxidant properties, whereas the target’s methylpropyl group prioritizes lipophilicity.
Pesticidal Triazole Derivatives
- Structure : N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclic amides.
- Key Differences : These derivatives include pyrimidinyl-triazole and sulfonyl groups, optimized for pesticidal activity. The target compound’s 5-methoxyindole moiety is absent here, highlighting how heterocyclic variations dictate application—indole for pharmaceuticals vs. pyrimidine for agrochemicals .
Biological Activity
The compound 2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic derivative that combines indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.
- Molecular Formula : C17H21N5O2
- Molecular Weight : 327.4 g/mol
- LogP : 3.0 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 2
Antibacterial Activity
Recent studies have reported that compounds similar to 2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide exhibit significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest strong activity:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(5-methoxyindol) derivative | S. aureus ATCC 25923 | 3.90 |
| 2-(5-methoxyindol) derivative | MRSA ATCC 43300 | <1.00 |
These results indicate that the compound could serve as a promising candidate for developing new antibacterial agents.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans. The effectiveness was evaluated through various assays that measured the compound's ability to inhibit fungal growth. Specific data on MIC values for antifungal activity are still being compiled but initial results suggest potential efficacy.
Anticancer Activity
The anticancer properties of indole derivatives are well-documented. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| MCF7 (breast cancer) | <10 |
These findings indicate that the compound may selectively target rapidly dividing cancer cells while sparing normal cells, which is a crucial factor in anticancer drug development.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with bacterial and fungal growth as well as cancer cell proliferation. The triazole moiety is particularly noted for its ability to interfere with fungal cell wall synthesis and has been implicated in disrupting bacterial biofilm formation.
Case Studies
A notable study involved the synthesis and biological evaluation of similar indole-triazole compounds. The results indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation without affecting planktonic cell viability. This dual action is particularly beneficial in treating persistent infections where biofilms are a significant challenge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
